molecular formula C20H21N3O6S2 B254051 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Katalognummer B254051
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: JFKGIOYYALMNCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research. QNZ is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Wirkmechanismus

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide exerts its biological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products, and plays a critical role in the pathogenesis of many diseases. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide binds to the NF-κB essential modulator (NEMO), a regulatory subunit of the NF-κB pathway, and prevents the activation of NF-κB by blocking the phosphorylation and degradation of the inhibitor of κB (IκB).
Biochemical and Physiological Effects:
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide inhibits the proliferation, invasion, and metastasis of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation and differentiation of T cells and B cells. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide also reduces the production of autoantibodies and ameliorates the symptoms of autoimmune disorders. In viral infections, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide inhibits the replication and transcription of viral genes by blocking the activation of NF-κB.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments, such as its high potency, specificity, and stability. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is also readily available and can be easily synthesized or purchased from commercial sources. However, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has some limitations, such as its potential cytotoxicity, off-target effects, and variable pharmacokinetics. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide should be used at appropriate concentrations and in combination with other inhibitors or compounds to minimize its adverse effects and enhance its efficacy.

Zukünftige Richtungen

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has great potential for further research and development in various fields. Some possible future directions for N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide research include:
1. Investigating the molecular mechanisms of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide action and its interaction with other signaling pathways.
2. Developing more potent and selective N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide derivatives for specific disease targets.
3. Evaluating the safety and efficacy of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide in preclinical and clinical trials for various diseases.
4. Exploring the synergistic effects of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide with other drugs or therapies in combination treatments.
5. Developing novel drug delivery systems for N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide to improve its pharmacokinetics and bioavailability.
Conclusion:
In conclusion, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a synthetic compound that has been widely used in scientific research for its potent inhibition of NF-κB and its potential therapeutic applications in various diseases. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several advantages and limitations for lab experiments and has great potential for further research and development. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide represents a promising avenue for the development of novel drugs and therapies for cancer, autoimmune disorders, and infectious diseases.

Synthesemethoden

The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves several steps, starting with the reaction of 7-chloro-3,4-dihydroquinoline with methylsulfonyl chloride to form 7-chloro-3,4-dihydro-1-methylsulfonyl-quinoline. This intermediate is then reacted with 3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid to form N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. The purity and yield of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide can be improved by using various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the proliferation and metastasis of cancer cells by blocking the NF-κB pathway. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has also been investigated as a potential treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, by suppressing the immune response. In infectious disease research, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been found to inhibit the replication of viruses, such as HIV and hepatitis B virus, by blocking the NF-κB pathway.

Eigenschaften

Produktname

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Molekularformel

C20H21N3O6S2

Molekulargewicht

463.5 g/mol

IUPAC-Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C20H21N3O6S2/c1-30(26,27)22-10-3-5-14-7-8-16(13-18(14)22)21-20(25)15-4-2-6-17(12-15)23-19(24)9-11-31(23,28)29/h2,4,6-8,12-13H,3,5,9-11H2,1H3,(H,21,25)

InChI-Schlüssel

JFKGIOYYALMNCO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCS4(=O)=O

Kanonische SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCS4(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.